

Molecular formula and weight of 2-Aminotetralin-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Aminotetralin-2-carboxylic acid

Cat. No.: B3427990

[Get Quote](#)

An In-Depth Technical Guide to **2-Aminotetralin-2-carboxylic Acid**: Synthesis, Properties, and Applications

Abstract

2-Aminotetralin-2-carboxylic acid is a conformationally constrained, non-proteinogenic amino acid that has garnered significant interest within the scientific community. Its rigid bicyclic structure, which incorporates a phenethylamine moiety, makes it a valuable scaffold in medicinal chemistry and drug discovery. This guide provides a comprehensive technical overview of its core physicochemical properties, plausible synthetic routes, pharmacological significance, and key applications. We will explore its role as a versatile building block for novel therapeutics, particularly in the fields of neuropharmacology and oncology, and detail the analytical methodologies required for its characterization and quality control. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this unique molecular entity.

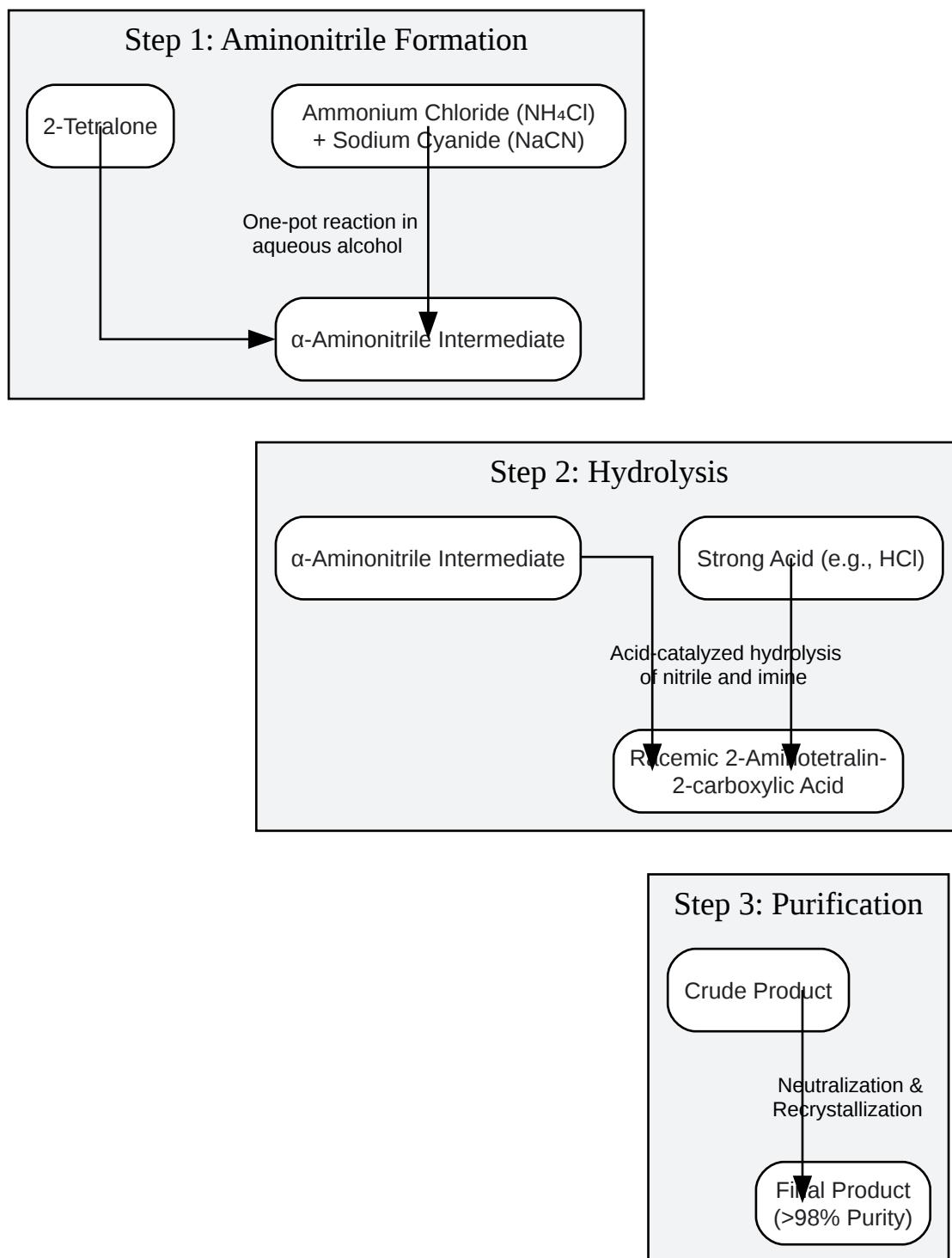
Core Physicochemical and Structural Characteristics

2-Aminotetralin-2-carboxylic acid, systematically named 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, is a derivative of tetralin.^[1] The presence of both an amino group and a carboxylic acid group at the same quaternary carbon (C2) classifies it as an

α,α -disubstituted amino acid. This substitution pattern imparts significant conformational rigidity compared to linear amino acids.

The fundamental properties of this compound are summarized below, providing a foundational dataset for any laboratory or computational work.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₃ NO ₂	[1] [2] [3] [4]
Molecular Weight	191.23 g/mol	[1] [2] [3]
IUPAC Name	2-amino-3,4-dihydro-1H-naphthalene-2-carboxylic acid	[1] [2]
CAS Number	6331-63-1; 74444-77-2	[1] [2] [4]
Appearance	White powder	[2] [4]
Melting Point	303-313 °C	[2] [5]
Boiling Point	373.6 °C at 760 mmHg (Predicted)	[2]
Density	1.237 g/cm ³ (Predicted)	[2]
Canonical SMILES	C1CC(CC2=CC=CC=C21) (C(=O)O)N	[1] [2]
InChIKey	CDULPPOISZOUTK-UHFFFAOYSA-N	[1] [2]


Synthesis and Manufacturing Insights

The synthesis of α,α -disubstituted amino acids like **2-Aminotetralin-2-carboxylic acid** requires specific methodologies to construct the quaternary stereocenter. While numerous routes exist for the parent 2-aminotetralin scaffold, typically involving the reductive amination of 2-tetralone, the simultaneous introduction of the carboxyl group necessitates a different approach.[\[6\]](#)[\[7\]](#) A highly effective and common method for this class of compound is the Strecker amino acid synthesis.

The causality behind choosing the Strecker synthesis lies in its efficiency. It is a one-pot reaction that converges three simple starting materials—a ketone, cyanide, and an amine source—to form an α -amino nitrile, which is subsequently hydrolyzed to the desired α -amino acid. This avoids complex multi-step procedures and protective group chemistry.

Proposed Synthetic Workflow: Strecker Synthesis

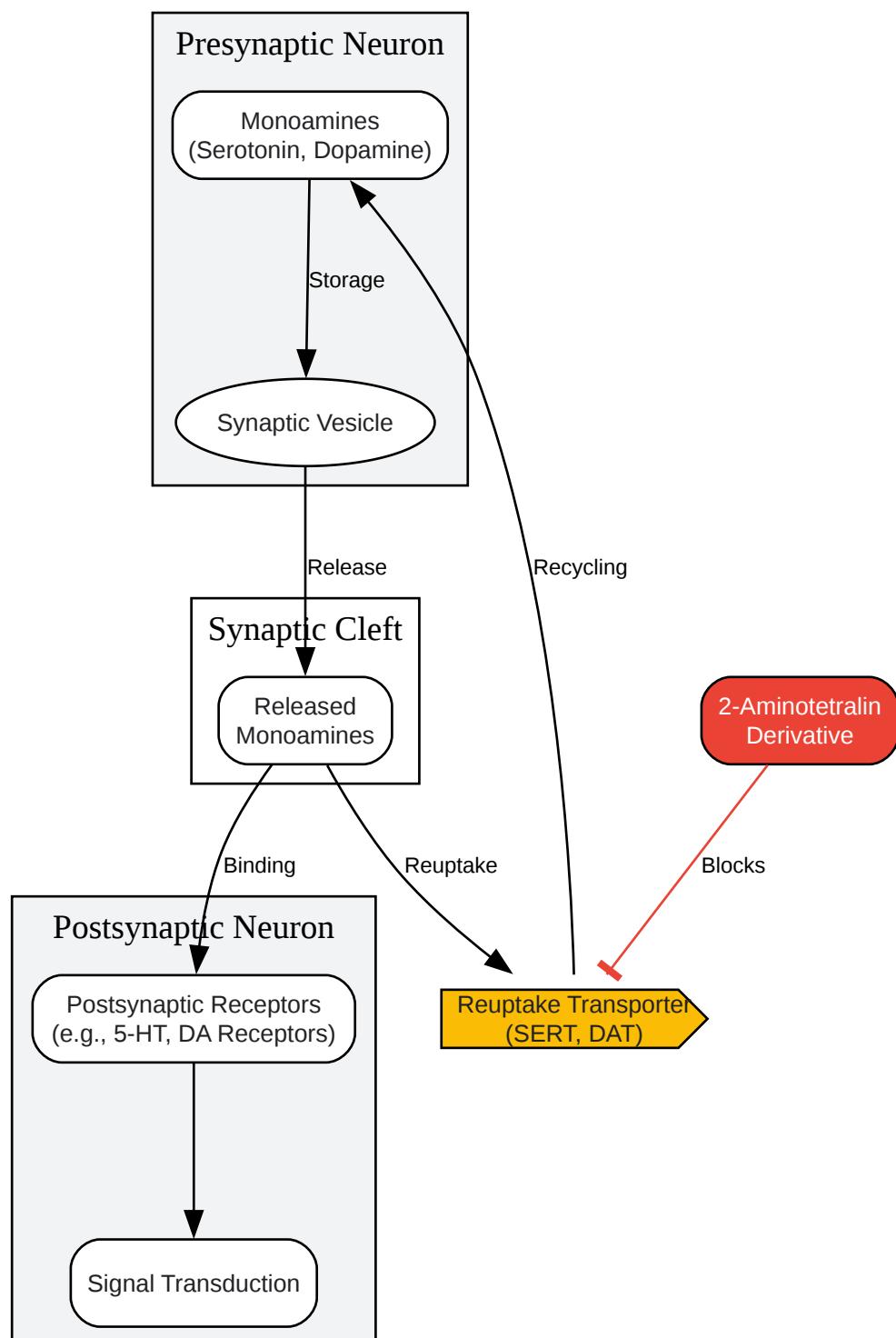
The logical pathway begins with the commercially available ketone, 2-tetralone.

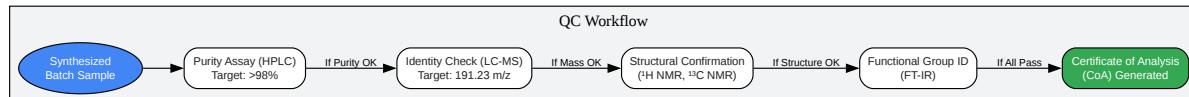
[Click to download full resolution via product page](#)

Caption: Proposed Strecker synthesis workflow for **2-Aminotetralin-2-carboxylic acid**.

Detailed Experimental Protocol

- Step 1: α -Aminonitrile Formation
 - To a stirred solution of ammonium chloride in aqueous ammonia, add an equimolar amount of sodium cyanide. The vessel should be cooled in an ice bath to manage any exotherm.
 - Causality: The ammonium chloride and ammonia provide the amine source (in equilibrium with NH_3) required for the initial formation of an imine with the ketone. Cyanide acts as the nucleophile.
 - Slowly add 2-tetralone, dissolved in a suitable solvent like methanol, to the cyanide solution.
 - Allow the reaction to stir at room temperature for 24-48 hours, monitoring completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
 - The resulting α -aminonitrile intermediate may precipitate or can be extracted into an organic solvent.
- Step 2: Hydrolysis to the Amino Acid
 - The crude α -aminonitrile is added to a vessel containing concentrated hydrochloric acid.
 - Causality: The strong acidic conditions are necessary to hydrolyze the nitrile moiety to a carboxylic acid and ensure the amino group is protonated, preventing side reactions.
 - The mixture is heated to reflux (typically 100-110 °C) for 12-24 hours.
 - The completion of the hydrolysis is monitored until the nitrile starting material is no longer detectable.
- Step 3: Isolation and Purification
 - After cooling, the reaction mixture is concentrated under reduced pressure.


- The crude product is dissolved in a minimum amount of water and the pH is carefully adjusted to the isoelectric point (pI) of the amino acid (typically pH 5-7) using a base like ammonium hydroxide.
- Causality: At its pI, the amino acid exists as a zwitterion with minimal solubility in water, causing it to precipitate out of the solution.
- The precipitated solid is collected by filtration, washed with cold water and ethanol, and dried under vacuum to yield the final product. Purity can be assessed via High-Performance Liquid Chromatography (HPLC).[\[4\]](#)


Pharmacological Profile and Mechanism of Action

The 2-aminotetralin scaffold is a privileged structure in neuropharmacology, acting as a rigid analog of phenethylamine.[\[8\]](#) This structural constraint is key to its interaction with monoamine systems. While the parent compound, 2-aminotetralin, is a non-selective monoamine releasing agent and reuptake inhibitor affecting serotonin (5-HT), norepinephrine (NE), and dopamine (DA) systems, its derivatives can be fine-tuned for selectivity.[\[8\]](#)

2-Aminotetralin-2-carboxylic acid itself has been identified as a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), a critical enzyme in certain cancers like acute myeloid leukemia (AML).[\[2\]](#) Furthermore, its incorporation into peptides has been used to create conformationally constrained analogs for studying receptor interactions, such as with melanocortin and opioid receptors.[\[2\]\[9\]](#)

More broadly, derivatives of the 2-aminotetralin core are extensively studied as agonists and antagonists at various G-protein coupled receptors (GPCRs), particularly dopamine and serotonin subtypes.[\[6\]\[10\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-Aminotetralin-2-carboxylic acid | 74444-77-2 [smolecule.com]
- 2. aapep.bocsci.com [aapep.bocsci.com]
- 3. 2-Aminotetralin-2-carboxylic acid | C11H13NO2 | CID 235533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. D,L-2-AMINOTETRALIN-2-CARBOXYLIC ACID CAS#: 6331-63-1 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Conformationally constrained deltorphin analogs with 2-aminotetralin-2-carboxylic acid in position 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Molecular formula and weight of 2-Aminotetralin-2-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3427990#molecular-formula-and-weight-of-2-aminotetralin-2-carboxylic-acid\]](https://www.benchchem.com/product/b3427990#molecular-formula-and-weight-of-2-aminotetralin-2-carboxylic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com